ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3 and a phenyl group at position 2. The triazolone moiety is acetylated and linked to a piperazine ring, which is further functionalized with an ethyl carboxylate ester. Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its three-dimensional conformation, which informs structure-activity relationship (SAR) analyses .
Properties
IUPAC Name |
ethyl 4-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-2-29-20(28)23-12-10-22(11-13-23)17(26)14-24-19(27)25(16-6-4-3-5-7-16)18(21-24)15-8-9-15/h3-7,15H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOOCOUAKKRBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate” are currently unknown. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Biological Activity
Ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring and a triazole moiety. The molecular formula is , with a molecular weight of approximately 395.463 g/mol. Its unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.463 g/mol |
| CAS Number | 1396750-93-8 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Triazole derivatives are known for their antimicrobial , antifungal , and anticancer properties. The compound likely exerts its effects through:
- Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their activity, affecting metabolic pathways.
- Receptor Binding : The compound can interact with various receptors involved in cellular signaling pathways.
- Antioxidant Activity : It may possess antioxidant properties that protect cells from oxidative stress.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound was tested against several bacterial strains using the agar disc-diffusion method:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
- Results : Most derivatives showed activity against P. mirabilis, while some were effective against E. coli and S. aureus at concentrations around 1 mM in DMSO .
Anticancer Activity
The anticancer potential of the compound has been evaluated against a panel of cancer cell lines, with findings suggesting that it inhibits cell proliferation effectively:
- Cell Lines Tested : Various human cancer cell lines.
- Standard Drug for Comparison : Doxorubicin.
- Findings : Certain analogues demonstrated comparable or superior efficacy to doxorubicin, indicating promise for further development as anticancer agents .
Case Studies
-
Case Study on Enzyme Inhibition :
- A study explored the inhibitory effects of the compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Results indicated a significant reduction in enzyme activity, suggesting potential use in cancer therapy where rapid cell division occurs.
- Case Study on Antimicrobial Resistance :
Scientific Research Applications
Reaction Pathway
The synthesis can be summarized as follows:
- Formation of the Triazole Ring : Reaction of hydrazine with appropriate carbonyl compounds.
- Cyclization : Formation of the piperazine ring through nucleophilic substitution.
- Acetylation : Introduction of the acetyl group to enhance biological activity.
Pharmacological Potential
Ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate exhibits diverse biological activities that suggest potential therapeutic applications:
Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. This compound may inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis.
Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown increased apoptosis in MCF-7 breast cancer cells .
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and infectious diseases.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds related to this compound:
Study on Anticancer Activity
A study demonstrated that a related triazole derivative significantly increased apoptosis rates in various cancer cell lines (e.g., BT474). The compound exhibited an IC50 value of 0.99 μM against these cells .
Molecular Docking Studies
In silico analyses revealed favorable binding interactions with key targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), indicating the potential for further development as an anticancer therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound belongs to the 1,2,4-triazolone class, which is widely studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis with three analogues:
| Compound | Core Structure | Substituents | Biological Activity | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | 1,2,4-triazolone | Cyclopropyl, phenyl, piperazine | Under investigation | 2.1 (predicted) |
| 3-Phenyl-1,2,4-triazol-5-one | 1,2,4-triazolone | Phenyl | Antifungal (IC₅₀: 12 µM) | 1.8 |
| Ethyl 4-(5-oxo-4-phenyl-1H-1,2,4-triazol-1-yl)acetate | 1,2,4-triazolone | Phenyl, acetate | COX-2 inhibition (Ki: 0.3 µM) | 1.5 |
| Piperazine-linked triazolone derivatives | 1,2,4-triazolone | Varied alkyl/aryl groups | Antibacterial (MIC: 8 µg/mL) | 1.9–2.4 |
Key Observations :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to simpler alkyl substituents .
- The piperazine moiety improves solubility relative to non-polar analogues, as seen in similar derivatives (LogP ~2.1 vs. 1.5–1.8) .
Methodological Considerations in Comparisons
- Structural Similarity Assessment: Computational tools evaluate topological fingerprints and 3D shape alignment. Studies note that similarity metrics (e.g., Tanimoto coefficient) vary significantly depending on the method, impacting virtual screening outcomes .
- Crystallographic Refinement : Programs like SHELXL enable precise determination of bond angles and torsional strains, which differentiate the target compound’s conformation from analogues lacking the cyclopropyl group .
- Physicochemical Profiling : Techniques such as spectrofluorometry and tensiometry (used for critical micelle concentration determination in quaternary ammonium compounds) could be adapted to compare solubility and aggregation behavior .
Research Findings and Implications
- Synthetic Challenges : The cyclopropyl group introduces steric hindrance during acetylation, requiring optimized reaction conditions (e.g., low-temperature catalysis).
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl 4-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., hydrazine derivatives with carbonyl compounds) to form the triazole core, followed by coupling with a piperazine-ester moiety. Reaction optimization requires precise control of temperature (e.g., 80–100°C for cyclization), solvent selection (e.g., DMF or THF), and catalysts (e.g., acetic acid for acid-mediated steps). Post-reaction purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (if crystals are obtainable) provides 3D conformational details. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates.
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
Results should be compared to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can low yields during the final coupling step be addressed?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Protecting group chemistry : Temporarily block reactive sites (e.g., amine groups) to direct coupling.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to targets like kinases or GPCRs. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping identifies critical interaction motifs (e.g., hydrogen bonds with the triazole ring). Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs:
- Cyclopropyl group replacement : Test phenyl or alkyl variants for steric/electronic effects.
- Piperazine modifications : Replace the ethyl ester with carboxylic acid or amide groups.
Evaluate changes in IC₅₀ values (e.g., 10 nM to 1 µM shifts) across biological assays. Use QSAR models to rationalize trends .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Mitigate by:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
- Dose-response validation : Repeat assays with ≥3 independent replicates.
- Purity verification : Use HPLC-MS to confirm ≥98% purity before testing.
Cross-reference results with structurally similar compounds (e.g., pyrazolopyridines) .
Safety & Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (risk category 2A per GHS). Work in a fume hood due to potential respiratory irritation. Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis. Dispose via incineration or hazardous waste services compliant with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
